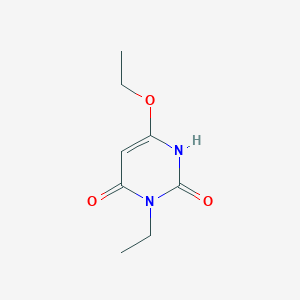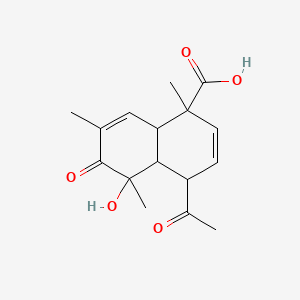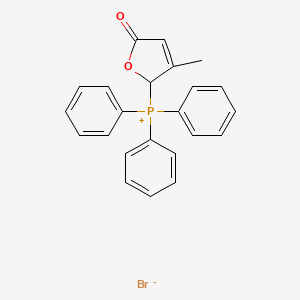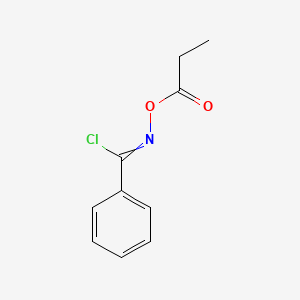
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the azirine ring, which imparts unique chemical and physical properties. Azirines are known for their strained ring structure, making them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-(3-methoxyphenyl)-2,2-dimethylpropenal with a nitrogen source, such as hydrazine or an azide, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing derivatives.
Reduction: Reduction of the azirine ring can lead to the formation of amines or other reduced products.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted azirines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted azirines with different functional groups.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene involves its highly reactive azirine ring, which can interact with various molecular targets. The strained ring structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxyphenyl)-2H-azirine: Lacks the dimethyl groups, resulting in different reactivity and properties.
3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene: The methoxy group is positioned differently, affecting its chemical behavior.
2,2-Dimethyl-2H-azirine: Lacks the methoxyphenyl group, leading to distinct reactivity and applications.
Uniqueness
3-(3-Methoxyphenyl)-2,2-dimethyl-2H-azirene is unique due to the combination of its strained azirine ring and the presence of the methoxyphenyl group. This combination imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
61196-79-0 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-2,2-dimethylazirine |
InChI |
InChI=1S/C11H13NO/c1-11(2)10(12-11)8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 |
Clé InChI |
JOBGNOLJPJXFMD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=N1)C2=CC(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)


![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)





![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)


![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)

